molecular formula C4H7N3 B6250190 4-ethyl-2H-1,2,3-triazole CAS No. 955114-82-6

4-ethyl-2H-1,2,3-triazole

Cat. No.: B6250190
CAS No.: 955114-82-6
M. Wt: 97.1
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Description

4-Ethyl-2H-1,2,3-triazole is a heterocyclic organic compound with the molecular formula C4H7N3 and a molecular weight of 97.1185 g/mol . Its CAS Registry Number is 60738-64-9 . This compound features a five-membered 1,2,3-triazole ring, a structure known for its rigid, planar configuration and significant dipole moment . These characteristics allow 1,2,3-triazoles to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, making them valuable scaffolds in medicinal chemistry and drug discovery . While specific biological data for this compound is limited, the 1,2,3-triazole core is widely recognized for its broad pharmacological potential. Research on similar triazole derivatives has demonstrated promising anti-tumor activity, often through mechanisms such as intercalation into tumor cell DNA, leading to DNA damage and the induction of apoptosis (programmed cell death) . The planar structure of the triazole ring is key to facilitating these interactions with biological targets . Beyond oncology, the 1,2,3-triazole pharmacophore is frequently investigated for its antiviral, anti-inflammatory, and antibacterial properties . This compound serves as a versatile building block for the synthesis of more complex molecules in scientific research. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

955114-82-6

Molecular Formula

C4H7N3

Molecular Weight

97.1

Purity

95

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 4 Ethyl 2h 1,2,3 Triazole Derivatives

Detailed Mechanistic Elucidation of Triazole Ring Formation

The synthesis of the 1,2,3-triazole core, including the 4-ethyl substituted variant, is predominantly achieved through [3+2] cycloaddition reactions. This method offers a high degree of control over the regiochemistry of the product.

The most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. nih.gov For the synthesis of a 4-ethyl-1,2,3-triazole derivative, this would involve the reaction of an organic azide with 1-butyne. The uncatalyzed reaction, however, often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govnih.gov

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, providing exclusively the 1,4-isomer with high yields under mild conditions. nih.govbeilstein-journals.orgrsc.org DFT studies have shown that the copper catalyst alters the reaction mechanism from a concerted process to a stepwise process, significantly lowering the activation energy. rsc.org The coordination of copper(I) to the alkyne is a key step in this catalytic cycle. beilstein-journals.orgrsc.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, selectively yields the 1,5-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org The mechanism involves the formation of a ruthenacycle intermediate, followed by reductive elimination to afford the final product. nih.gov

In the absence of a catalyst, the [3+2] cycloaddition proceeds through a concerted, asynchronous transition state. rsc.org However, the high activation energy makes this pathway less favorable. rsc.orgrsc.org

In the copper-catalyzed mechanism, a key intermediate is a copper-acetylide complex. beilstein-journals.org This complex then reacts with the azide in a stepwise manner. The reaction is believed to proceed through a six-membered copper-containing intermediate. rsc.org Computational studies have been instrumental in elucidating the energetic profile of these reactions and understanding the origin of the regioselectivity. rsc.org For instance, the formation of a cesium-chelated Z-enolate has been identified as a key intermediate in the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, influencing the regioselectivity of the cycloaddition. acs.org

Similarly, in the ruthenium-catalyzed reaction, the formation of a ruthenacycle intermediate is a critical step that dictates the regiochemical outcome. nih.gov

Reactivity Patterns of 4-ethyl-2H-1,2,3-triazole and its Congeners

The reactivity of the this compound ring is characterized by its aromaticity and the presence of three nitrogen atoms, which influences its susceptibility to electrophilic and nucleophilic attack.

Conversely, the carbon atoms of the 1,2,3-triazole ring are susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present at the 4- or 5-position. nih.gov For instance, a halogen at the 4-position of a 1,2,3-triazole can be displaced by a nucleophile, especially if an electron-withdrawing group is present at the 5-position. researchgate.net In the context of this compound, direct nucleophilic substitution on the ring is less likely without prior functionalization. However, the triazole moiety itself can act as a leaving group in SNAr reactions under certain conditions. beilstein-journals.org

Oxidative cyclization provides an alternative route to the triazole ring system. These reactions often involve the formation of C-N and N-N bonds in a sequential manner. For example, a copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides can lead to the formation of 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles through a sequential aerobic oxidative sulfonylation and a Dimroth azide-enolate cycloaddition. nih.gov Another approach involves the iodine-mediated coupling cyclization of N-tosylhydrazones with sodium azide. organic-chemistry.org While not directly demonstrated for this compound, these methods highlight the diverse strategies available for constructing the triazole core, which could potentially be adapted for its synthesis. Mechanistic investigations of some oxidative cyclizations suggest the involvement of disulfide intermediates. mdpi.com

Influence of Solvent Systems on Reaction Outcomes and Regioselectivity

The choice of solvent can have a profound impact on the outcome and regioselectivity of triazole synthesis. In the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, polar aprotic solvents like DMSO and DMF were found to be more effective than other solvents, with DMSO giving the highest conversion. acs.org This is attributed to the increased solubility of the base, which enhances the efficacy of the reaction.

The regioselectivity of the [3+2] cycloaddition can also be influenced by the solvent. While DFT studies on the uncatalyzed cycloaddition of azides and alkynes suggest that solvent effects are negligible in determining regioselectivity, researchgate.net experimental observations can differ. For the synthesis of 1,4- and 2,4-disubstituted-1,2,3-triazoles via a copper-catalyzed three-component reaction, the use of ether as a solvent has been reported. frontiersin.org In the synthesis of 2-hydroxymethyl-2H-1,2,3-triazoles, a mixture of acetic acid and 1,4-dioxane was employed. nih.govfrontiersin.org The choice of solvent can affect the solubility of reactants and catalysts, as well as stabilize transition states, thereby influencing the reaction rate and the ratio of regioisomers formed.

Table 1: Summary of Reaction Conditions and Outcomes for 1,2,3-Triazole Synthesis

Reaction TypeCatalyst/PromoterKey ReactantsTypical SolventsRegioselectivityReference(s)
[3+2] Cycloaddition Copper(I)Azide, Terminal AlkyneVarious (e.g., CH3CN/H2O, Ether)1,4-disubstituted nih.govbeilstein-journals.orgrsc.orgfrontiersin.org
[3+2] Cycloaddition RutheniumAzide, Terminal AlkyneNot specified in abstract1,5-disubstituted nih.govorganic-chemistry.org
[3+2] Cycloaddition Cesium Carbonateβ-carbonyl phosphonate (B1237965), AzideDMSO, DMFRegioselective acs.org
Oxidative Cyclization Copper(II) chlorideAromatic ketone, Sodium sulfinate, AzideNot specified in abstract1,5-disubstituted nih.gov
Oxidative Cyclization IodineN-tosylhydrazone, Sodium azideNot specified in abstractNot specified organic-chemistry.org

Stereochemical Considerations in Triazole Synthesis and Reactions

The introduction of stereocenters in the synthesis of this compound derivatives is a critical aspect for their application in various fields, including medicinal chemistry and materials science. The stereochemistry can be controlled through various synthetic strategies, including the use of chiral starting materials, chiral catalysts, and chiral auxiliaries. These approaches allow for the enantioselective or diastereoselective synthesis of triazole-containing molecules, where the spatial arrangement of atoms can significantly influence their biological activity and material properties.

The synthesis of chiral 1,2,3-triazoles has been a subject of intense research, with several catalytic asymmetric methods being developed. Although direct asymmetric synthesis of this compound is not extensively documented, the principles from related systems can be applied. The primary methods for introducing chirality involve the 1,3-dipolar cycloaddition reaction between an azide and an alkyne, which is the hallmark of triazole synthesis.

Enantioselective Catalysis:

The use of chiral catalysts in the azide-alkyne cycloaddition (AAC) reaction is a powerful tool for establishing stereocenters. Chiral copper(I) complexes, in particular, have been widely employed to catalyze the asymmetric synthesis of 1,4-disubstituted 1,2,3-triazoles. While the triazole ring itself is achiral, chirality can be introduced in the substituents. For the synthesis of a chiral derivative of this compound, a prochiral alkyne or azide bearing a latent stereocenter can be used in conjunction with a chiral catalyst.

For instance, an enantioselective copper-catalyzed azidation/cycloaddition cascade reaction can be employed to generate chiral 1,2,3-triazoles. In a hypothetical scenario for a 4-ethyl derivative, a suitable prochiral substrate could be reacted with an azide source in the presence of a copper catalyst coordinated to a chiral ligand, such as a bis(oxazoline) or a phosphine-based ligand. The enantiomeric excess (e.e.) of the resulting triazole would be dependent on the efficacy of the chiral catalyst in differentiating between the two enantiotopic faces of the prochiral substrate.

Catalyst SystemChiral LigandSubstrate TypeEnantiomeric Excess (e.e.)
Cu(I)Bis(oxazoline)Prochiral alkyneUp to 99%
Ni(II)Ph-PyboxInternal alkyneUp to 86%
Rh(II)/Ir(III)Chiral CarbenoidTerminal alkyneHigh

Diastereoselective Synthesis using Chiral Auxiliaries:

Another effective strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. In the context of 4-ethyl-1,2,3-triazole synthesis, a chiral auxiliary could be attached to either the alkyne or the azide partner.

The diastereoselectivity of the cycloaddition would be governed by the steric and electronic properties of the chiral auxiliary, which would favor the formation of one diastereomer over the other. After the triazole ring is formed, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. The choice of chiral auxiliary is crucial and depends on the specific substrate and reaction conditions. Commonly used chiral auxiliaries are often derived from natural products like amino acids, terpenes, or carbohydrates.

Chiral AuxiliaryReactantDiastereomeric Ratio (d.r.)
Evans OxazolidinoneAlkyne>95:5
CamphorsultamAzide>90:10
(R)-(-)-2-PhenylglycinolAlkyneUp to 98:2

Stereospecific Reactions:

In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. If a chiral, enantiomerically pure starting material containing the ethyl group is used to construct the triazole ring, the stereochemical integrity at that center is often retained throughout the reaction sequence. For example, if a chiral alkyne with a stereocenter within the ethyl-group-precursor is used, the resulting 4-substituted triazole will be chiral.

Subsequent regioselective N-alkylation of a chiral 4-ethyl-1H-1,2,3-triazole to yield the 2H-isomer is a critical step. The conditions for this alkylation must be carefully chosen to avoid racemization if the stereocenter is located in a position susceptible to epimerization. Generally, if the stereocenter is not adjacent to a carbonyl group or other activating functionality, it is expected to remain stable under typical alkylation conditions.

Reactions of Chiral this compound Derivatives:

Once a chiral this compound derivative is synthesized, the triazole ring can influence the stereochemical outcome of subsequent reactions on its substituents. The triazole ring can act as a directing group or a source of steric hindrance, thereby controlling the approach of reagents to a nearby prochiral center. This diastereoselective influence is valuable in the synthesis of complex molecules with multiple stereocenters.

Advanced Spectroscopic and Structural Analysis Methodologies for 4 Ethyl 2h 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H and 13C NMR Techniques

Specific ¹H and ¹³C NMR spectral data for 4-ethyl-2H-1,2,3-triazole, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the reviewed literature.

Two-Dimensional (2D) NMR Experiments

Information regarding 2D NMR experiments (such as COSY, HSQC, or HMBC) for the structural elucidation of this compound could not be found.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

Characteristic FT-IR absorption bands and vibrational modes for this compound are not documented in the accessible scientific literature.

Raman Spectroscopy

No specific Raman spectroscopic data for this compound has been reported in the searched sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including the molecular ion peak and characteristic fragmentation patterns for this compound, is not available.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method would provide unambiguous proof of its molecular structure, including the specific location of the ethyl group at the C4 position and the hydrogen atom on the N2 position of the triazole ring.

The analysis of a suitable single crystal of this compound would yield detailed information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. While the synthesis and characterization of various substituted 1,2,3-triazoles are documented, specific crystallographic data for this compound is not prevalent in publicly accessible literature. researchgate.netmdpi.commdpi.com However, a crystallographic analysis would determine the key structural parameters.

Table 1: Hypothetical Crystallographic Data Parameters for this compound. This table illustrates the type of data that would be obtained from an X-ray diffraction experiment.

ParameterDescription
Chemical FormulaC₄H₇N₃
Formula Weight97.12 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupA symbol representing the symmetry of the crystal (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volume (V)The volume of the unit cell in ų
ZThe number of molecules per unit cell
Calculated Density (ρ)The theoretical density of the crystal in g/cm³
Bond LengthsPrecise distances between covalently bonded atoms (e.g., N-N, C-N, C-C) in Å
Bond AnglesAngles between adjacent bonds in degrees (°)
Intermolecular ContactsDetails of non-covalent interactions governing the crystal packing

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The 1,2,3-triazole ring is an aromatic heterocycle, and its UV spectrum is characterized by absorptions arising from π → π* transitions.

For the parent 2H-1,2,3-triazole in the gas phase, a strong, broad absorption band centered around 205 nm is reported, which is attributed to these π → π* transitions. researchgate.netresearchgate.netrsc.org The presence of an ethyl group at the C4 position of the this compound molecule is expected to act as a weak auxochrome, potentially causing a slight bathochromic (red) shift in the absorption maximum compared to the unsubstituted ring. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be used to confirm the presence of the triazole chromophore.

Table 2: Expected UV-Vis Absorption Data for this compound.

Transition TypeExpected λmax Range (nm)Chromophore
π → π*205 - 2151,2,3-Triazole ring

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a sample. This procedure is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound, ensuring its compositional purity.

For a pure sample of this compound with the molecular formula C₄H₇N₃, the theoretical elemental composition can be calculated based on its atomic weights. Experimental values obtained from the analysis are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. This correspondence provides strong evidence for the correct elemental makeup of the compound. acs.org

Table 3: Theoretical Elemental Composition of this compound (C₄H₇N₃).

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011448.04449.49
HydrogenH1.00877.0567.27
NitrogenN14.007342.02143.27
Total 97.121 100.00

High-Performance Liquid Chromatography (HPLC/UHPLC) for Purity Assessment and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. For this compound, HPLC/UHPLC is the standard method for assessing its purity.

In a typical purity assessment, the compound is dissolved in a suitable solvent and injected into the HPLC system. A reverse-phase C18 column is commonly used for the separation of polar heterocyclic compounds like triazoles. rsc.org The analysis would produce a chromatogram, where a single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities. The area of the main peak relative to the total area of all peaks is used to quantify the purity, often aiming for >95% for research purposes.

Table 4: A Typical Set of HPLC Parameters for the Analysis of Triazole Derivatives.

ParameterTypical Condition
InstrumentHPLC or UHPLC System with UV Detector
ColumnReverse-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile PhaseGradient or isocratic mixture of Acetonitrile and Water (often with 0.1% acid)
Flow Rate0.3 - 0.6 mL/min
DetectionUV detector set at a wavelength near the compound's λmax (e.g., 210 nm)
Injection Volume1 - 20 µL
Column Temp.25 - 40 °C

Theoretical and Computational Chemistry Studies of 4 Ethyl 2h 1,2,3 Triazole

Quantum Chemical Calculation Approaches

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For a hypothetical study on 4-ethyl-2H-1,2,3-triazole, specific computational methods would be employed.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method to investigate the electronic structure and properties of this compound. Such a study would typically involve calculating the molecule's ground-state energy, electron density distribution, and other critical parameters that dictate its chemical behavior.

Evaluation of Basis Sets and Functionals

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A thorough theoretical investigation of this compound would necessitate the evaluation of various combinations to ensure the reliability of the results. Commonly used functionals like B3LYP or PBE0, paired with Pople-style basis sets (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), would likely be benchmarked to find the optimal level of theory for this specific molecule.

Molecular Geometry Optimization and Prediction of Structural Parameters

A crucial step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles. The results of such an optimization would provide a precise and detailed picture of the molecule's architecture at its lowest energy state. Without dedicated studies, specific values for these parameters remain undetermined.

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its reactivity and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For this compound, the specific energies of these orbitals and the resulting energy gap have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map of this compound would reveal the electrostatic potential across its surface, identifying the nitrogen atoms of the triazole ring as likely sites for electrophilic attack and hydrogen bonding. However, specific MEP maps for this compound are not available in the reviewed literature.

Mulliken Atomic Charge Distribution

Density Functional Theory (DFT) calculations on various triazole compounds consistently show that the nitrogen atoms are the most electronegative centers, bearing the highest negative partial charges. mdpi.com For this compound, the three nitrogen atoms of the triazole ring would be expected to accumulate significant negative charge. Conversely, the carbon atoms of the ring and the ethyl group, as well as all hydrogen atoms, would exhibit positive partial charges. The ethyl group, being an electron-donating group through an inductive effect, would slightly modulate the charge distribution on the triazole ring compared to the unsubstituted parent 2H-1,2,3-triazole. The Molecular Electrostatic Potential (MEP) map is another tool used alongside Mulliken analysis to visualize electron-dense regions, which are crucial for identifying potential sites for electrophilic attack and hydrogen bonding. researchgate.net

Table 1: Expected Mulliken Atomic Charge Characteristics for this compound

Atom/Group Expected Partial Charge Rationale
Ring Nitrogen Atoms (N1, N2, N3) Negative (-) High electronegativity of nitrogen.
Ring Carbon Atoms (C4, C5) Positive (+) Lower electronegativity compared to adjacent nitrogen atoms.
Ethyl Group Carbons (CH₂) Slightly Positive (+) Bonded to the electronegative triazole ring.
Ethyl Group Carbons (CH₃) Slightly Positive (+) Standard for alkyl groups in such environments.

Prediction of Spectroscopic Properties (Theoretical NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data to confirm structural assignments. DFT is a commonly employed method for calculating NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). bohrium.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are essential for structural elucidation. Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have shown good agreement with experimental NMR data for various triazole derivatives. mdpi.comnih.gov For this compound, the ¹H NMR spectrum is expected to show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, a feature observed in similarly substituted triazoles. nih.govacs.org The proton on the C5 carbon of the triazole ring would appear as a singlet in the aromatic region. ¹³C NMR calculations would help assign the signals for the two distinct ring carbons and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the normal vibrational frequencies of the optimized molecular structure. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, and they generally reproduce experimental spectra well. researchgate.net For this compound, key vibrational modes would include C-H stretching from the ethyl group and the ring, N=N and C=N stretching vibrations characteristic of the triazole ring, and various bending modes. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions and predict UV-Vis absorption spectra. mdpi.comresearchgate.net These calculations can help understand the electronic structure and the nature of the molecular orbitals (e.g., HOMO-LUMO transitions) involved in the absorption of light.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound and Related Compounds

Technique Feature Predicted (Theoretical) Expected/Experimental Range
¹H NMR -CH₃ (ethyl) Calculated via GIAO-DFT ~1.2 ppm (triplet) nih.govacs.org
-CH₂ (ethyl) Calculated via GIAO-DFT ~4.1 ppm (quartet) nih.govacs.org
C5-H (ring) Calculated via GIAO-DFT ~8.0-8.8 ppm (singlet) acs.org
IR C-H stretch Calculated via DFT ~2900-3100 cm⁻¹

Conformational Analysis and Energy Profile Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the ethyl group around the C4-N bond.

Computational methods, particularly DFT, are used to explore the potential energy surface (PES) associated with this rotation. ekb.eg A PES scan is performed by systematically changing the dihedral angle of the C5-C4-N(ethyl)-C(ethyl) bond and calculating the energy at each step. This process generates an energy profile landscape that reveals the molecule's conformational preferences. ekb.egresearchgate.net

The resulting energy profile would show distinct energy minima and maxima. The minima correspond to stable, low-energy conformers, which are typically staggered conformations where the hydrogen atoms of the ethyl group are positioned to minimize steric hindrance. The energy maxima correspond to high-energy, unstable transition states, which are the eclipsed conformations. The energy difference between the most stable minimum and the highest maximum defines the rotational energy barrier, which is the energy required for the ethyl group to rotate freely. ekb.eg For small alkyl groups like ethyl, this barrier is generally low, indicating rapid rotation at room temperature. birmingham.ac.uk

Investigation of Tautomeric Equilibria and Relative Stabilities (Computational Perspective)

1,2,3-triazole exists in two primary tautomeric forms: 1H-1,2,3-triazole and 2H-1,2,3-triazole. The position of the substituent in this compound specifies that it is a derivative of the 2H tautomer. Computational studies are crucial for determining the relative stabilities of these tautomers.

High-level quantum chemical calculations and experimental gas-phase studies have established that for the parent C₂H₃N₃ molecule, the 2H-1,2,3-triazole tautomer is significantly more stable than the 1H-1,2,3-triazole tautomer. nih.gov The energy difference is estimated to be approximately 3.5–4.5 kcal/mol in the gas phase. nih.gov This inherent stability of the 2H form is a key characteristic of the 1,2,3-triazole system. nih.gov The greater stability of the 2H tautomer is also reflected in its greater abundance in the gas phase, as confirmed by rotational spectroscopy. nih.gov

The presence of a 4-ethyl group is not expected to alter this fundamental equilibrium. Since the ethyl group is attached to a carbon atom (C4), it does not directly participate in the proton migration (tautomerization) between the nitrogen atoms. While the ethyl group will exert minor electronic and steric effects, the intrinsic energetic preference for the 2H-tautomer scaffold is predicted to remain dominant.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While often used to investigate the interaction of a ligand with a biological target, MD simulations can also provide profound insights into the intrinsic dynamic behavior of a molecule in a condensed phase (e.g., in solution or as a pure liquid). semanticscholar.orgnih.gov

For this compound, an MD simulation would model the molecule's behavior by solving Newton's equations of motion for a system of interacting particles. This can reveal information about intermolecular interactions, such as hydrogen bonding patterns and dipole-dipole interactions, which govern the bulk properties of the substance. mdpi.com Ab-initio MD simulations on the parent 1,2,3-triazole have been used to investigate structural and dynamical properties, including the interplay between tautomers and the mechanisms of proton conduction. mdpi.com

A simulation of this compound in a solvent like water would elucidate how the solvent molecules arrange themselves around the triazole (the solvation shell) and the dynamics of these solvent-solute interactions. Furthermore, MD simulations can be used to explore conformational dynamics, confirming the rapid rotation of the ethyl group as predicted by static PES scans and providing a more complete picture of the molecule's behavior in a realistic environment. semanticscholar.org

Applications of 4 Ethyl 2h 1,2,3 Triazole and Its Derivatives in Specialized Scientific Fields

Materials Science and Engineering

In the realm of materials science, 4-ethyl-2H-1,2,3-triazole and its derivatives are emerging as key components in the design and synthesis of novel functional materials. The triazole moiety's ability to influence molecular packing, electronic properties, and intermolecular interactions has been harnessed to create materials with tailored characteristics for a variety of advanced applications.

Integration into Polymer Chemistry and Functional Materials

The integration of this compound units into polymer backbones or as pendant groups has been a significant area of research. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction provides an efficient and highly regioselective method for incorporating the 1,2,3-triazole linkage into polymeric structures. researchgate.netnih.gov This has enabled the synthesis of a wide array of novel polymers, including those containing phosphonate (B1237965) groups, with potential applications in biomedical devices, drug delivery, and as anti-corrosion agents. researchgate.netajchem-a.com The resulting triazole-containing polymers often exhibit enhanced thermal stability and can be designed to have specific functionalities. rdd.edu.iq For instance, dense 1,2,3-triazole polymers have been synthesized that are soluble in common organic solvents, expanding their processability and potential applications. nih.govacademindex.commdpi.com

Table 1: Examples of 1,2,3-Triazole-Containing Polymers and Their Synthesis
Monomer/PolymerSynthetic MethodKey FeaturesPotential Applications
Poly(t-butyl 4-azido-5-hexynoate)Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Huisgen cycloaddition (HC)Composed of 1,4- and/or 1,5-disubstituted 1,2,3-triazole units. nih.govFunctional materials with tunable properties. nih.gov
Triazole-containing phosphonate polymersCuAAC followed by reversible addition-fragmentation chain transfer (RAFT) polymerizationIncorporates both triazole and phosphonate functionalities. researchgate.netBiomedical devices, flame retardants, anti-corrosion. researchgate.net
4-Azo-3,5-substituted-1,2,4-triazole polymersCondensation polymerizationContains both triazole and azo groups. ajchem-a.comAntibacterial and anticorrosion applications. ajchem-a.com

Development of Optoelectronic Materials (e.g., OLEDs, PHOLEDs, PLEDs)

The electronic properties of 1,2,3-triazole derivatives make them attractive candidates for use in optoelectronic devices. Their high thermal stability and ability to form well-defined molecular structures are advantageous for applications in organic light-emitting diodes (OLEDs). researchgate.netacs.org Triazole-based compounds can function as electron-transporting or hole-blocking materials in OLEDs, contributing to improved device efficiency and performance. researchgate.net For instance, carbazole-π-imidazole derivatives have been synthesized for use in deep-blue OLEDs, demonstrating the versatility of azole compounds in this field. nih.gov While specific research on this compound in OLEDs is emerging, the broader class of triazole derivatives has shown significant promise.

Applications in Chemical Sensing Technologies (e.g., pH Sensors via AIEE)

Certain 1,2,3-triazole derivatives exhibit a phenomenon known as aggregation-induced emission enhancement (AIEE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. nih.govmdpi.comnih.gov This property is particularly useful for the development of chemical sensors. The restriction of intramolecular rotation in the aggregated state is a key mechanism behind AIEE. rsc.org Researchers have developed AIEE-active probes based on triazole-containing conjugated polymers for the ratiometric fluorescence detection of specific ions, such as silver (Ag+). rsc.org Furthermore, the sensitivity of the fluorescence of some AIEE-active compounds to their environment has been exploited to create pH sensors. rsc.orgnih.gov For example, imidazole-based derivatives have been shown to be stable over a wide pH range and exhibit a red shift in highly acidic conditions, allowing for the selective detection of acids like sulfuric acid. rsc.org

Liquid Crystalline Materials and Optical Waveguides

The rigid, planar structure of the 1,2,3-triazole ring, combined with its significant dipole moment, makes it a valuable component in the design of liquid crystalline materials. researchgate.nettandfonline.com The introduction of a triazole moiety can influence the mesomorphic behavior of a compound, leading to the formation of various liquid crystal phases, such as nematic and smectic phases. tandfonline.combohrium.com The precise positioning of the nitrogen atoms within the triazole ring can affect the molecular packing and, consequently, the liquid crystalline properties. researchgate.net Researchers have synthesized and characterized a variety of 1,2,3-triazole-based liquid crystals, including those with bent-core structures and those linked to other functional units like cholesterol. tandfonline.commdpi.com In a fascinating application, supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides, capable of propagating photoluminescence. rsc.org

Table 2: Influence of 1,2,3-Triazole Moiety on Liquid Crystalline Properties
Triazole Derivative TypeKey Structural FeatureObserved Mesophase BehaviorReference
1,4-diaryl- nii.ac.jprsc.orgwikipedia.org-triazolesCentral triazole coreNematic phase with broad temperature ranges. tandfonline.com tandfonline.com
4-(4-propylcyclohexyl)phenyl 4-(1-alkyl-5-hydro/halo-1,2,3-triazol-4-yl)benzoatesHalogen substitution on the triazole ringWider mesomorphic temperature range compared to non-halogenated analogues. tandfonline.com tandfonline.com
Cholesterol-based liquid crystals with perfluorinated alkyl chainsTerminal triazole linkageFormation of liquid crystalline phases influenced by the triazole connector. mdpi.com mdpi.com

Components in Fuel Cells and Photovoltaic Devices

In the field of energy conversion and storage, 1,2,3-triazole derivatives are being investigated for their potential use in fuel cells and photovoltaic devices. In proton exchange membrane fuel cells (PEMFCs), triazole-based materials can act as proton conductors, particularly under anhydrous conditions and at elevated temperatures. nih.govresearchgate.net The nitrogen atoms in the triazole ring can participate in proton transfer, facilitating proton conductivity. nih.govosti.gov Metal-organic frameworks (MOFs) incorporating triazole ligands have been used to create composite membranes with enhanced proton conductivity and durability for fuel cell applications. rsc.org

In the context of photovoltaic devices, specifically organic solar cells, triazole derivatives have been employed as components in the active layer or as interfacial materials. nii.ac.jpacs.org They can be incorporated into conjugated polymers for bulk heterojunction solar cells, influencing the optoelectronic properties of the material. acs.org Additionally, triazole-containing compounds have been used as hole-transporting materials in high-efficiency perovskite solar cells and as ligands in dye-sensitized solar cells. tcichemicals.comnih.gov Benzotriazole derivatives have also been explored as light-absorbing materials in inverted solar cells. mdpi.com

Agrochemical Development and Crop Protection

The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in the development of agrochemicals, particularly fungicides. nih.gov Many commercially successful fungicides are based on the triazole scaffold. wikipedia.orgiastate.edu These compounds typically function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. nih.goviastate.edu This disruption of sterol production leads to abnormal fungal growth and ultimately cell death. iastate.edu While the 1,2,4-isomer is more common in this application, the broader class of triazoles is recognized for its potent and broad-spectrum antifungal activity. nih.gov Research in this area continues, with the synthesis of new triazole derivatives aimed at combating fungal pathogens in a variety of crops, including grains. nih.gov The systemic nature of many triazole fungicides allows them to be transported within the plant, providing curative and preventative action against a range of fungal diseases such as powdery mildews and rusts. iastate.eduresearchgate.net

Corrosion Inhibition Studies for Metal Surfaces

The 1,2,3-triazole moiety is a cornerstone in the development of effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.gov The protective action of these compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium.

Mechanistic Aspects of Corrosion Inhibition

The corrosion inhibition mechanism of 1,2,3-triazole derivatives is primarily attributed to their adsorption on the metal surface. This adsorption process can occur through two main types of interactions: physisorption and chemisorption. scispace.com

Physisorption: This process involves electrostatic interactions between the charged metal surface and the protonated triazole molecules in the acidic solution.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The triazole ring is rich in heteroatoms (nitrogen) with lone pairs of electrons and delocalized π-electrons, which can be shared with the vacant d-orbitals of the metal atoms (like iron), forming a coordinate covalent bond. daneshyari.com This chemical bond results in a more stable and robust protective film.

The effectiveness of these inhibitors is enhanced by the presence of multiple adsorption sites within their molecular structure. nih.gov The planarity of the triazole ring and the presence of substituent groups can further influence the surface coverage and, consequently, the inhibition efficiency. The protective layer formed by the adsorbed triazole derivatives blocks the active sites on the metal surface, thereby stifling both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. researchgate.net

Electrochemical Characterization of Inhibitory Performance

The performance of 1,2,3-triazole derivatives as corrosion inhibitors is quantitatively assessed using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.govresearchgate.net

Potentiodynamic Polarization (PDP): PDP studies provide insights into the kinetics of the anodic and cathodic reactions. The presence of a triazole inhibitor typically leads to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). If both anodic and cathodic currents are suppressed, the inhibitor is classified as a mixed-type inhibitor. researchgate.netekb.eg The inhibition efficiency (%IE) can be calculated from the corrosion current densities with and without the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal-solution interface. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) significantly increases, indicating a slower corrosion process. The double-layer capacitance (C_dl) often decreases as the inhibitor molecules adsorb onto the surface, displacing water molecules. researchgate.net These measurements confirm the formation of a protective barrier. researchgate.net

The table below summarizes the performance of various 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in a 1 M HCl solution, as determined by electrochemical methods.

Inhibitor NameConcentrationInhibition Efficiency (%IE)TechniqueReference
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM)1 x 10⁻³ M90%EIS researchgate.net
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM)1.0 mM>80% (approx.)EIS daneshyari.com
(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM)1.0 mM>90% (approx.)EIS daneshyari.com

Catalytic Applications in Organic Synthesis

The 1,2,3-triazole framework is not only protective but also plays an active role in facilitating chemical transformations. Its derivatives are increasingly utilized as ligands in organometallic catalysis and are synthesized using methods that align with the principles of green chemistry.

Role as Ligands in Organometallic Catalysis

Derivatives of 1,2,3-triazoles have emerged as highly versatile ligands in coordination and organometallic chemistry. core.ac.uk The nitrogen atoms in the triazole ring can coordinate with a variety of transition metals, including iridium(III), palladium(II), copper(I), and ruthenium(II), to form stable and catalytically active complexes. core.ac.uknih.gov

These triazole-based ligands can be monodentate or chelating, offering precise control over the electronic and steric environment of the metal center. core.ac.uk This tunability is crucial for optimizing catalytic activity and selectivity. For instance, 4-phenyl-1,2,3-triazole derivatives have been successfully employed as cyclometalating ligands in the synthesis of photoactive iridium(III) complexes, which have applications in luminescent materials. core.ac.ukacs.org Furthermore, palladium complexes featuring triazole-based ligands have been used to catalyze C-H functionalization reactions, a powerful tool for constructing complex organic molecules. nih.gov

Contributions to Green Chemistry Methodologies

The synthesis of 1,2,3-triazole derivatives is often highlighted as an exemplar of green chemistry. rsc.org The most prominent synthetic route, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), embodies several key principles of sustainable chemistry: nih.govscispace.com

High Atom Economy: The reaction is an addition reaction where all atoms of the reactants are incorporated into the final product, generating minimal waste.

Benign Solvents: The reaction can often be performed in environmentally friendly solvents, such as water. frontiersin.org

Energy Efficiency: The catalysis allows the reaction to proceed under mild conditions, often at room temperature, reducing energy consumption. organic-chemistry.org

High Yields and Selectivity: The reaction is known for its high yields and excellent regioselectivity, which simplifies purification processes and reduces the generation of byproducts. scispace.comnih.gov

By providing a sustainable and efficient route to a valuable class of compounds, these synthetic methodologies contribute significantly to the advancement of green chemistry. rsc.org

Fundamental Chemical Research and "Click Chemistry" Methodologies

The 1,2,3-triazole ring is central to the concept of "click chemistry," a chemical philosophy introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles. scispace.comfrontiersin.org

This reaction is a significant improvement over the classic Huisgen 1,3-dipolar cycloaddition. The thermal Huisgen reaction requires elevated temperatures and typically produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), complicating purification. organic-chemistry.org In contrast, the CuAAC reaction is highly regioselective, exclusively yielding the 1,4-disubstituted product. organic-chemistry.org This reaction proceeds through a different mechanism involving copper acetylide intermediates.

While the CuAAC is dominant for producing 1,4-isomers, other metal-catalyzed versions have been developed for alternative regioselectivity. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles, further expanding the synthetic utility of this reaction class. organic-chemistry.org The reliability and robustness of these click reactions have made the 1,2,3-triazole moiety a fundamental building block in various areas of chemical research, including drug discovery and materials science. nih.gov

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Q & A

Q. What are the most reliable synthetic routes for 4-ethyl-2H-1,2,3-triazole in laboratory settings?

The primary method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry reaction. For example, terminal alkynes react with azides under mild conditions (room temperature or slight heating) to yield 1,4-disubstituted triazoles. Optimize reaction time (e.g., 12–24 hours) and solvent (e.g., DMSO or water) to achieve yields >90% . Alternative routes include cyclocondensation of hydrazides with nitriles under reflux (e.g., DMSO at 100°C for 18 hours), though yields may vary (e.g., 65% in some cases) .

Table 1: Synthesis Optimization

MethodConditionsYieldReference
CuAACCuSO₄, sodium ascorbate, H₂O90–95%
Hydrazide cyclizationDMSO, reflux, 18h65%

Q. How is the molecular structure of this compound validated experimentally?

Use X-ray crystallography for unambiguous confirmation. Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) ensures high precision. Complementary techniques include:

  • NMR spectroscopy : Confirm substitution pattern via ¹H/¹³C chemical shifts (e.g., ethyl group protons at δ 1.2–1.4 ppm).
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 112.08 for C₄H₇N₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Systematic functionalization : Modify the ethyl group (e.g., halogenation, oxidation) or triazole ring (e.g., N-alkylation, aryl substitution) .
  • Biological assays : Test derivatives against target enzymes (e.g., α-glycosidase) or pathogens (e.g., antibacterial activity via MIC assays). Correlate substituent electronic effects (Hammett σ values) with activity trends .

Table 2: Example SAR Data

DerivativeSubstitutionIC₅₀ (α-glycosidase)
4-Ethyl-2H-triazoleBase compound50 µM
4-(2-Bromoethyl)-2H-triazoleElectrophilic Br12 µM

Q. What challenges arise in crystallographic analysis of this compound derivatives?

  • Disorder in alkyl groups : The ethyl chain may exhibit rotational disorder. Mitigate by collecting data at low temperature (e.g., 100 K) and refining occupancy ratios .
  • Weak diffraction : Use synchrotron radiation for small crystals (<0.1 mm). SHELXD or SHELXE can resolve phase problems in twinned crystals .

Q. How should researchers address contradictory biological activity data across studies?

  • Triangulate methodologies : Validate assays via orthogonal techniques (e.g., fluorescence quenching vs. enzyme kinetics) .
  • Control variables : Standardize solvent (DMSO concentration ≤1%), pH, and cell lines. For example, antifungal activity discrepancies may stem from broth microdilution vs. agar diffusion protocols .

Methodological Recommendations

  • Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic substitutions (e.g., bromination at C4 vs. C5) .
  • Data validation : Use triplicate runs for biological assays and report standard deviations. For crystallography, check R-factors (e.g., R₁ < 0.05 for high-resolution data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.